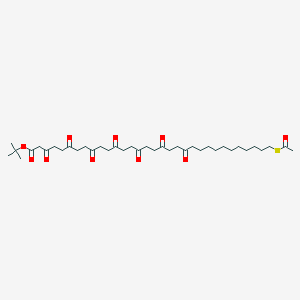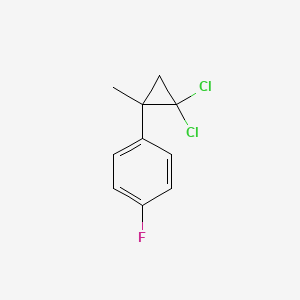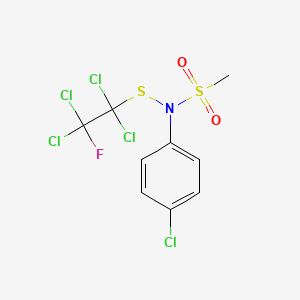
Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a methanesulfonamide group, a p-chlorophenyl group, and a tetrachloro-2-fluoroethylthio moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- typically involves the following steps:
Formation of the Methanesulfonamide Group: This can be achieved by reacting methanesulfonyl chloride with an amine under basic conditions.
Introduction of the p-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the amine with a p-chlorophenyl group, often using a coupling reagent.
Attachment of the Tetrachloro-2-fluoroethylthio Moiety: This is usually done through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrachloro-2-fluoroethylthio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparación Con Compuestos Similares
Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(p-Chlorophenyl)sulfonamide: Lacks the tetrachloro-2-fluoroethylthio group, making it less complex.
N-(p-Chlorophenyl)-N-(2-chloroethyl)sulfonamide: Contains a different alkyl group, leading to variations in reactivity and applications.
The uniqueness of Methanesulfonamide, N-(p-chlorophenyl)-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
22729-74-4 |
|---|---|
Fórmula molecular |
C9H7Cl5FNO2S2 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N-(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanylmethanesulfonamide |
InChI |
InChI=1S/C9H7Cl5FNO2S2/c1-20(17,18)16(7-4-2-6(10)3-5-7)19-9(13,14)8(11,12)15/h2-5H,1H3 |
Clave InChI |
IPKJONDXVMXMBQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(C1=CC=C(C=C1)Cl)SC(C(F)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


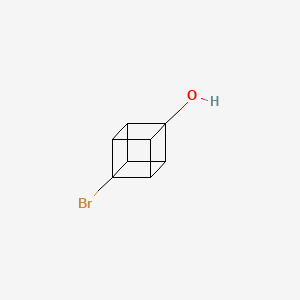

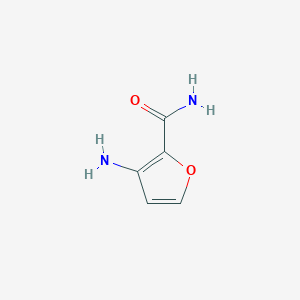
![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
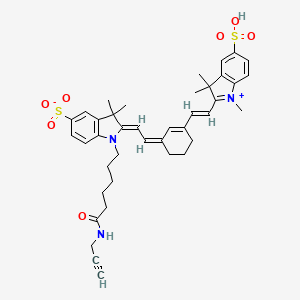
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
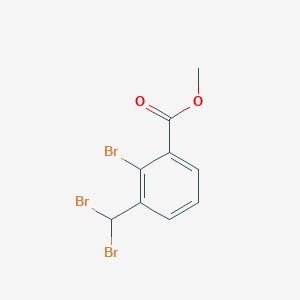
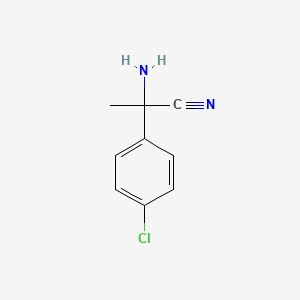
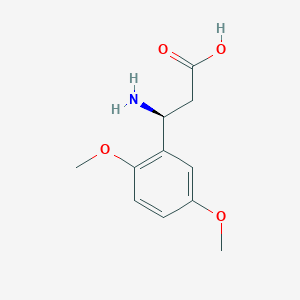
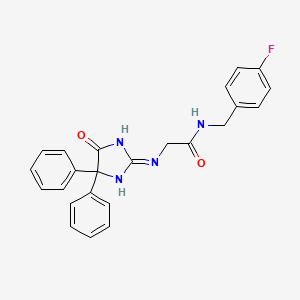
![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)

